molecular formula C12H13BrO B3251998 7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one CAS No. 213381-49-8

7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3251998
CAS No.: 213381-49-8
M. Wt: 253.13 g/mol
InChI Key: IFVOQEPLOBCNDG-UHFFFAOYSA-N
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Description

7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H13BrO. It is a derivative of indanone, featuring a bromine atom at the 7th position and an isopropyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2-isopropyl-2,3-dihydro-1H-inden-1-one. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-2-propan-2-yl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-7(2)9-6-8-4-3-5-10(13)11(8)12(9)14/h3-5,7,9H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVOQEPLOBCNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C1=O)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
7-Bromo-2-isopropyl-2,3-dihydro-1H-inden-1-one

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